2-(1-Piperidinyl)ethyl 2,2-diphenylcyclopropanecarboxylate hydrochloride
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Overview
Description
2-(1-Piperidinyl)ethyl 2,2-diphenylcyclopropanecarboxylate hydrochloride is a chemical compound known for its unique structure and properties It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Piperidinyl)ethyl 2,2-diphenylcyclopropanecarboxylate hydrochloride typically involves the reaction of 2,2-diphenylcyclopropanecarboxylic acid with 2-(1-piperidinyl)ethanol in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is typically purified using recrystallization or chromatography techniques to ensure high quality.
Chemical Reactions Analysis
Types of Reactions
2-(1-Piperidinyl)ethyl 2,2-diphenylcyclopropanecarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(1-Piperidinyl)ethyl 2,2-diphenylcyclopropanecarboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Piperidinyl)ethyl 2,2-diphenylcyclopropanecarboxylate hydrochloride involves its interaction with specific molecular targets. The piperidine moiety can interact with various receptors and enzymes, modulating their activity. The compound’s unique structure allows it to participate in specific biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Piperidinyl)ethyl diphenylacetate hydrochloride
- 2-(1-methyl-4-piperidinyl)acetaldehyde
Uniqueness
2-(1-Piperidinyl)ethyl 2,2-diphenylcyclopropanecarboxylate hydrochloride stands out due to its cyclopropane ring, which imparts unique steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.
Properties
CAS No. |
37124-05-3 |
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Molecular Formula |
C23H28ClNO2 |
Molecular Weight |
385.9 g/mol |
IUPAC Name |
2-piperidin-1-ylethyl 2,2-diphenylcyclopropane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C23H27NO2.ClH/c25-22(26-17-16-24-14-8-3-9-15-24)21-18-23(21,19-10-4-1-5-11-19)20-12-6-2-7-13-20;/h1-2,4-7,10-13,21H,3,8-9,14-18H2;1H |
InChI Key |
WRVNQAJTBCSMQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCOC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
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